![molecular formula C26H28N4O2 B12459493 4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide](/img/structure/B12459493.png)
4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide
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Overview
Description
CORIN is a transmembrane serine protease that plays a crucial role in the activation of atrial natriuretic peptide (ANP), a hormone involved in the regulation of blood pressure, sodium homeostasis, and cardiovascular remodeling . Variants in the CORIN gene are associated with various cardiovascular diseases, including hypertension, cardiac hypertrophy, atrial fibrillation, heart failure, and preeclampsia .
Preparation Methods
CORIN is typically produced through recombinant DNA technology. The gene encoding CORIN is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the CORIN protein, which is subsequently purified using techniques such as affinity chromatography .
Chemical Reactions Analysis
CORIN undergoes several biochemical reactions, primarily involving its protease activity. It cleaves the precursor form of atrial natriuretic peptide (pro-ANP) to produce the active hormone ANP . This proteolytic cleavage is essential for the biological activity of ANP. The reaction conditions typically involve physiological pH and temperature, with the presence of specific cofactors and substrates .
Scientific Research Applications
CORIN has significant applications in scientific research, particularly in the fields of cardiovascular biology and medicine. It is studied for its role in regulating blood pressure and fluid balance, making it a potential target for therapeutic interventions in hypertension and heart failure . Additionally, CORIN is investigated for its involvement in pregnancy-related conditions such as preeclampsia . In cancer research, CORIN has been explored as a dual inhibitor of histone lysine-specific demethylase (LSD1) and histone deacetylase (HDAC), showing promise in inhibiting tumor growth in melanoma models .
Mechanism of Action
CORIN exerts its effects by cleaving pro-ANP to produce active ANP, which then binds to its receptors on target cells. This binding triggers a cascade of intracellular signaling pathways that lead to natriuresis, diuresis, and vasodilation, thereby reducing blood pressure and promoting cardiovascular homeostasis . The molecular targets of CORIN include the pro-ANP substrate and the ANP receptors on target cells .
Comparison with Similar Compounds
CORIN is unique in its dual role as a serine protease and an activator of ANP. Similar compounds include other proteases involved in cardiovascular regulation, such as furin and neprilysin . CORIN’s specific role in activating ANP distinguishes it from these other proteases. Additionally, CORIN’s dual inhibition of LSD1 and HDAC sets it apart from other epigenetic regulators .
Biological Activity
4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C26H28N4O2
- Molecular Weight : 428.5 g/mol
- IUPAC Name : 4-[4-[4-(2-aminocyclopropyl)anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide
The compound's biological activity is primarily attributed to its interaction with various molecular targets:
- Histone Deacetylase Inhibition : Similar compounds have shown efficacy as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In particular, studies have indicated that N-(2-amino-5-substituted phenyl)benzamides exhibit significant HDAC2 inhibition, leading to increased apoptosis in cancer cells .
- G Protein-Coupled Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. Activation or inhibition of specific GPCRs can influence pathways related to cell growth and differentiation .
- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism involves inducing apoptosis through intrinsic pathways, possibly linked to its HDAC inhibitory activity .
Biological Activity Data
Case Studies
- Anticancer Efficacy : A study evaluated a series of N-(2-amino-5-substituted phenyl)benzamides, including derivatives similar to the target compound, demonstrating their ability to inhibit HDAC2 effectively. The findings revealed a correlation between structural modifications and enhanced cytotoxicity against colorectal cancer cells .
- Pharmacological Profiling : Another investigation into structurally related compounds indicated that modifications at the aniline and cyclopropyl moieties significantly influenced biological activity, suggesting that the design of new derivatives could optimize therapeutic effects while minimizing side effects .
Properties
Molecular Formula |
C26H28N4O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[4-[4-(2-aminocyclopropyl)anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32) |
InChI Key |
TYTLARZOLKJSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
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